(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The thiadiazole derivative is then coupled with a nitrophenylpropenamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities.
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group could be involved in redox cycling, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group.
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE may confer unique biological activities, such as enhanced antimicrobial or anticancer properties, due to its ability to participate in redox reactions and generate reactive intermediates.
Properties
IUPAC Name |
(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10(2)9-14-17-18-15(23-14)16-13(20)8-7-11-5-3-4-6-12(11)19(21)22/h3-8,10H,9H2,1-2H3,(H,16,18,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGTBFNKRXEAQ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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